N-(2,3-dimethylphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation of the aromatic rings is achieved using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halomethyl compound.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: Lacks the phenoxy methyl group.
N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-HYDROXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the phenoxy methyl group and multiple methoxy groups in N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding, distinguishing it from similar compounds.
Properties
Molecular Formula |
C28H32N2O4S |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C28H32N2O4S/c1-18-7-6-8-24(19(18)2)29-28(35)30-14-13-20-15-26(32-4)27(33-5)16-23(20)25(30)17-34-22-11-9-21(31-3)10-12-22/h6-12,15-16,25H,13-14,17H2,1-5H3,(H,29,35) |
InChI Key |
NWLVCRSDCDKGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C |
Origin of Product |
United States |
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